Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine
CAS No.: 674335-71-8
Cat. No.: VC16804159
Molecular Formula: C29H52N8O8
Molecular Weight: 640.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 674335-71-8 |
|---|---|
| Molecular Formula | C29H52N8O8 |
| Molecular Weight | 640.8 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C29H52N8O8/c1-16(2)12-19(25(40)35-20(14-23(32)38)26(41)34-18(29(44)45)8-5-6-10-30)36-27(42)22-9-7-11-37(22)28(43)21(13-17(3)4)33-24(39)15-31/h16-22H,5-15,30-31H2,1-4H3,(H2,32,38)(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1 |
| Standard InChI Key | VHOKKSLCIHPRIE-YFNVTMOMSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN |
Introduction
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine is a synthetic peptide composed of six amino acids: glycine, leucine, proline, asparagine, and lysine. This compound is notable for its complex structure, which includes two leucine residues, contributing to its unique physical and chemical properties as well as its biological activities .
Biological Activities
This peptide exhibits various biological activities, including potential roles in cellular signaling and modulation of enzymatic activity. Similar peptides have been studied for their influence on physiological processes such as muscle contraction and neurotransmission. They can impact the electrical properties of membranes in biological tissues, suggesting a role in neuromodulation.
Potential Applications
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine has potential applications in both therapeutic and cosmetic fields. Its unique sequence and combination of amino acids may confer distinct biological activities compared to other peptides, making it a subject of ongoing research within biochemistry and pharmacology.
Comparison with Other Peptides
| Compound | Structure | Unique Properties |
|---|---|---|
| Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine | Glycine-Leucine-Proline-Leucine-Asparagine-Lysine | Complex structure with dual leucine residues |
| Carnosine | β-alanine-Histidine | Antioxidant, pH buffer |
| Glycyl-L-proline | Glycine-Proline | Muscle recovery agent |
| Leu-enkephalin | Tyrosine-Glycine-Glycine-Phenylalanine-Leucine | Endogenous opioid with pain-relieving effects |
Synthesis and Research Findings
The synthesis of glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine can be achieved through several methods, although specific details are not widely documented in the available literature. Research indicates that peptides with similar structures can modulate enzyme activity and receptor interactions, affecting neurotransmitter release and receptor binding in neuronal tissues.
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